3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol is an organic compound with a molecular formula of C9H12ClNO2. This compound is characterized by the presence of a chloro group, a hydroxyethylamino group, and a phenol group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the chloro group of 3-chlorophenol, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy compounds.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-2-hydroxybenzoic acid
- 3-Chloro-2-hydroxybenzaldehyde
Comparison: 3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol is unique due to the presence of both a hydroxyethylamino group and a phenol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological assays.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-chloro-2-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c10-8-2-1-3-9(13)7(8)6-11-4-5-12/h1-3,11-13H,4-6H2 |
InChI Key |
ZHENAFXVIYBBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCO)O |
Origin of Product |
United States |
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